molecular formula C18H19ClN4O B13423534 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol

Cat. No.: B13423534
M. Wt: 342.8 g/mol
InChI Key: OGZLSMWTACJBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is a tricyclic dibenzodiazepine derivative. This compound is known for its use in the pharmaceutical industry, particularly in the formulation of antipsychotic medications. It is structurally related to clozapine, an atypical antipsychotic drug used to treat schizophrenia and schizoaffective disorders .

Preparation Methods

The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves several steps. One common synthetic route starts with the formation of the key intermediate, 8-chloro-5H-benzo[b,e][1,4]diazepin-11-(10H)-one. This intermediate is then reacted with 4-methyl-1-piperazine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychosis . The compound’s effects on these receptors are believed to contribute to its antipsychotic properties.

Comparison with Similar Compounds

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is similar to other tricyclic dibenzodiazepine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and its particular efficacy in treating certain psychiatric conditions.

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-2-ol

InChI

InChI=1S/C18H19ClN4O/c1-22-6-8-23(9-7-22)18-12-4-2-3-5-14(12)20-16-11-17(24)13(19)10-15(16)21-18/h2-5,10-11,20,24H,6-9H2,1H3

InChI Key

OGZLSMWTACJBSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC4=CC=CC=C42)O)Cl

Origin of Product

United States

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